4-Ethenylphenylalanine
Overview
Description
4-Ethenylphenylalanine is an amino acid derivative with the molecular formula C11H11NO2 It is structurally similar to phenylalanine, with an ethenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylphenylalanine typically involves the introduction of an ethenyl group to the phenylalanine molecule. One common method is the electrophilic desilylation of a stannyl precursor. This process involves the use of mild reaction conditions, such as a temperature of 70°C and a short reaction time of 10 minutes .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylphenylalanine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethylphenylalanine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethenylphenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It can be incorporated into proteins to study protein structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenylphenylalanine involves its incorporation into proteins and subsequent interactions with biological targets. The ethenyl group can participate in various biochemical reactions, influencing the structure and function of proteins. This compound can also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the ethenyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
4-Ethynylphenylalanine: A compound with an ethynyl group instead of an ethenyl group.
Uniqueness: 4-Ethenylphenylalanine is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the ethenyl group can participate in unique chemical or biochemical interactions .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQXSKTRZQJLH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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